molecular formula C5H3ClN2O2 B133435 2-Chloropyrimidine-4-carboxylic acid CAS No. 149849-92-3

2-Chloropyrimidine-4-carboxylic acid

Cat. No.: B133435
CAS No.: 149849-92-3
M. Wt: 158.54 g/mol
InChI Key: YMDSUQSBJRDYLI-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of various β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including derivatives of 2-Chloropyrimidine-4-carboxylic acid, has been achieved, leading to significant advancements in the field of organic chemistry (Grant, Seemann, & Winthrop, 1956).

Microwave-Assisted Synthesis

  • This compound has been used in microwave-assisted synthetic processes to efficiently generate various derivatives, showcasing its potential in rapid and eco-friendly chemical synthesis (Hesse, Perspicace, & Kirsch, 2007).

Cocrystal Design

  • It's utilized in designing cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, contributing to advancements in crystal engineering and material science (Rajam et al., 2018).

Anticancer Research

  • Studies have incorporated 2-pyridyl-2-pyrimidine-4-carboxylic acid, a related compound, into ruthenium(II) complexes to explore their potential as anticancer drug candidates, demonstrating its applicability in medicinal chemistry (Pierroz et al., 2012).

Biological Activity in Plant and Microbial Studies

  • Derivatives of pyrimidine-4-carboxylic acid, similar to this compound, have been used in studying proline metabolism and protein conformation in plants and bacteria, indicating its relevance in biological research (Verbruggen, van Montagu, & Messens, 1992).

Development of Novel Chemical Entities

  • The compound has been used in developing novel chemical entities, such as 2-amino-5-halogenpyrimidine-4-carboxylic acids, expanding the scope of organic synthesis and pharmaceutical chemistry (Blyumin, Neunhoeffer, & Volovenko, 2007).

Dehydrating and Desulfhydrylating Agent

  • Chloropyrimidine derivatives, including this compound, have been utilized as dehydrating and desulfhydrylating agents in the preparation of various organic compounds, underscoring their utility in chemical synthesis (Kondo et al., 1981).

Mechanism of Action

Target of Action

2-Chloropyrimidine-4-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in the suppression of inflammation, as these targets are key players in the inflammatory response .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in inflammation. The compound’s inhibitory action on inflammatory mediators disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By inhibiting the expression and activities of key inflammatory mediators, the compound reduces inflammation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, exposure to skin or eyes should be avoided, and adequate ventilation should be ensured during handling to prevent inhalation .

Safety and Hazards

The safety data sheet for 2-Chloropyrimidine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Chloropyrimidine-4-carboxylic acid are not explicitly mentioned in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSUQSBJRDYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622741
Record name 2-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-92-3
Record name 2-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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